molecular formula C5H3N5O2 B13770549 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione CAS No. 54185-68-1

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione

Cat. No.: B13770549
CAS No.: 54185-68-1
M. Wt: 165.11 g/mol
InChI Key: LPJIMSGQKAAJES-UHFFFAOYSA-N
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Description

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and triazine rings.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair .

Comparison with Similar Compounds

Uniqueness: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for the exploration of various biological activities and the development of novel materials .

Properties

CAS No.

54185-68-1

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

2,6-dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione

InChI

InChI=1S/C5H3N5O2/c11-4-2-3(6-1-7-4)9-10-5(12)8-2/h1H,(H,8,10,12)(H,6,7,9,11)

InChI Key

LPJIMSGQKAAJES-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNC(=O)N=C2C(=O)N1

Origin of Product

United States

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